molecular formula C21H26N2O4 B2786252 4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE CAS No. 773150-98-4

4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE

Cat. No.: B2786252
CAS No.: 773150-98-4
M. Wt: 370.449
InChI Key: NBLSGTCFZFACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a morpholinylphenyl group, and a butanamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenoxybutanoic acid: The 2-methoxyphenol is then reacted with butyric anhydride in the presence of a catalyst like sulfuric acid to form 2-methoxyphenoxybutanoic acid.

    Amidation Reaction: The 2-methoxyphenoxybutanoic acid is then converted to its corresponding amide by reacting with 4-morpholin-4-ylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide.

    Reduction: Formation of 4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
  • 4-(2-methoxyphenoxy)-N-(4-piperidin-4-ylphenyl)butanamide
  • 4-(2-methoxyphenoxy)-N-(4-pyrrolidin-4-ylphenyl)butanamide

Uniqueness

4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE is unique due to the presence of the morpholinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-5-2-3-6-20(19)27-14-4-7-21(24)22-17-8-10-18(11-9-17)23-12-15-26-16-13-23/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLSGTCFZFACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.